Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide

Beta-2 adrenoceptor agonism cAMP elevation U937 myelocytic cells

(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide, systematically known as trans-4-Coumaroyldopamine or N-coumaroyldopamine, is a clovamide-type phenylpropenoic acid amide naturally occurring in Theobroma cacao. It is characterized by a trans-p-coumaroyl moiety linked via an amide bond to a dopamine backbone, resulting in a catechol-bearing, polyhydroxylated phenylpropanoid structure (C17H17NO4, MW 299.32).

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 103188-46-1
Cat. No. B188918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide
CAS103188-46-1
SynonymsN-coumaroyldopamine
p-coumaroyldopamine
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)4-8-17(22)18-10-9-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+
InChIKeyKZUJJPCTENPKOE-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide (CAS 103188-46-1) – Evidence-Based Differentiation for Research Sourcing


(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide, systematically known as trans-4-Coumaroyldopamine or N-coumaroyldopamine, is a clovamide-type phenylpropenoic acid amide naturally occurring in Theobroma cacao [1]. It is characterized by a trans-p-coumaroyl moiety linked via an amide bond to a dopamine backbone, resulting in a catechol-bearing, polyhydroxylated phenylpropanoid structure (C17H17NO4, MW 299.32) [2]. Unlike simple phenolic acids or mono-hydroxycinnamic derivatives, this compound integrates both a p-hydroxyphenyl group and a catechol within a single hybrid scaffold, which underlies its capacity to simultaneously engage beta-2 adrenoceptors, inhibit tyrosinase, and scavenge free radicals through distinct mechanisms—a profile not recapitulated by any single in-class analog lacking both pharmacophores [3].

Why N-Coumaroyldopamine Cannot Be Replaced by Closest Analogs: A Comparator-Driven Rationale


Superficially similar hydroxycinnamoyl-dopamine hybrids (e.g., N-caffeoyldopamine, N-feruloyldopamine, N-sinapoyldopamine) share the dopamine catechol but differ in the cinnamoyl ring substitution pattern. This single-ring substitution profoundly alters pharmacodynamic selectivity arc, metabolic stability driven by catechol-O-methyltransferase (COMT) affinity, and target engagement profiles. For example, N-coumaroyldopamine ranks as the most potent beta-2 adrenoceptor cAMP-elevating agonist among its five natural analogs, whereas its closest comparator, N-caffeoyldopamine, exhibits superior antioxidant capacity in lipid autoxidation but inferior beta-2 potency [1]. Similarly, p-hydroxy substitution on the cinnamoyl moiety confers superior tyrosinase inhibition relative to 3,4-dihydroxy (caffeoyl) or 3-methoxy-4-hydroxy (feruloyl) analogs—a structure–activity relationship that makes p-coumaroyldopamine the preferred scaffold for anti-melanogenic research [2]. Consequently, substituting one analog for another without accounting for these ring-substitution-dependent potency reversals leads to irreproducible results and misinterpretation of structure–activity relationships.

Quantitative Differentiation Evidence for (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide Against Key Comparators


Beta-2 Adrenoceptor Agonist Potency: N-Coumaroyldopamine vs. N-Caffeoyldopamine, N-Feruloyldopamine, N-Sinapoyldopamine, and N-Cinnamoyldopamine in U937 Cells

In a head-to-head comparative study of five natural clovamide-type analogs, N-coumaroyldopamine exhibited the highest potency for increasing cAMP in U937 myelocytic cells, with detectable activity at concentrations below 0.05 µM. The rank order of potency was explicitly N-coumaroyldopamine > N-caffeoyldopamine > N-feruloyldopamine > N-sinapoyldopamine > N-cinnamoyldopamine [1]. N-Coumaroyldopamine and N-caffeoyldopamine were further demonstrated to be as potent as the clinically established beta-2 agonists salbutamol, procaterol, and fenoterol in the same cAMP production assay, indicating that the p-coumaroyl substitution pattern optimally engages the beta-2 adrenoceptor relative to other hydroxycinnamoyl modifications [1].

Beta-2 adrenoceptor agonism cAMP elevation U937 myelocytic cells

Tyrosinase Inhibition Potency: p-Coumaroyldopamine Amides vs. Other Hydroxycinnamoylamides and Kojic Acid

In a structure–activity relationship study of synthetic hydroxycinnamoylamides, amides of p-coumaroyldopamine and its corresponding amino acid precursors were identified as the most potent tyrosinase inhibitors among all tested compounds. The study explicitly concluded that a p-hydroxy substituted cinnamic acid moiety leads to better tyrosinase inhibition compared to catechol (caffeoyl) or methoxy-substituted analogs [1]. This places p-coumaroyldopamine ahead of its close structural relatives for anti-tyrosinase applications. Although exact IC50 values from this study are not publicly extractable, the qualitative ranking is unambiguous and was corroborated by independent reports comparing hydroxycinnamoylamides against the standard inhibitor kojic acid .

Tyrosinase inhibition melanogenesis mushroom tyrosinase assay

Inhibition of Platelet-Leukocyte Interactions: N-Coumaroyldopamine vs. N-Caffeoyldopamine in Human Blood Samples

In a direct comparative study using human blood samples, N-coumaroyldopamine at 0.05 µM inhibited collagen-induced P-selectin expression on platelets by 33% (P < 0.011), while N-caffeoyldopamine at the identical concentration achieved 30% inhibition (P < 0.012) [1]. Moreover, N-coumaroyldopamine suppressed platelet-leukocyte interactions by 32% (P < 0.011) versus 36% (P < 0.013) for N-caffeoyldopamine. The slightly greater P-selectin inhibition by N-coumaroyldopamine, coupled with its comparable suppression of platelet–leukocyte aggregation, establishes it as a non-inferior, and for P-selectin expression, marginally superior, candidate within this pharmacological class. These effects were partially reversed by beta-2 adrenoceptor antagonists, confirming mechanism engagement [1].

Platelet-leukocyte interactions P-selectin expression cardiovascular pharmacology

Multi-Target Neuropharmacological Profile: Free Radical Scavenging, Monoamine Oxidase, and Cholinesterase Inhibition

According to the NIMH Chemical Synthesis and Drug Supply Program, N-coumaroyldopamine is characterized as a free radical scavenger, monoamine oxidase inhibitor, and cholinesterase inhibitor, referencing Takao et al. (Chem. Pharm. Bull., 2017, 65, 1020–1027) and Georgiev et al. (Med. Chem. Res., 2013, 22, 4173–4182) [1]. While detailed IC50 values against MAO and cholinesterase isoforms are not publicly tabulated, this triple-activity profile distinguishes N-coumaroyldopamine from simpler mono-functional analogs such as N-cinnamoyldopamine, which lacks significant MAO inhibition [2]. The combination of antioxidant, MAO-inhibitory, and cholinesterase-inhibitory activities positions this compound as a unique multi-target lead for neurodegenerative disease research, where dopaminergic, cholinergic, and oxidative stress pathways intersect.

Neuroprotection monoamine oxidase inhibition cholinesterase inhibition free radical scavenging

Metabolic Vulnerability via COMT: A Practical Differentiation Impacting In Vivo Bioavailability

N-Coumaroyldopamine is exceptionally susceptible to rapid O-methylation by catechol-O-methyltransferase (COMT), which severely limits its systemic bioavailability upon oral administration. This metabolic vulnerability is explicitly documented in a patent application that proposes co-administration with COMT inhibitors (e.g., quercetin, IC50 ≈ 0.5 µM; chlorogenic acid, IC50 ≈ 1.3–1.4 µM; EGCG, IC50 ≈ 0.2 µM) to prolong half-life [1]. This characteristic distinguishes N-coumaroyldopamine from analogs with blocked or less accessible catechol moieties that exhibit greater metabolic stability but reduced receptor engagement. From a procurement standpoint, this necessitates sourcing the compound for in vitro studies where COMT is absent, or for in vivo studies explicitly designed with a COMT inhibitor co-treatment strategy, rather than for standalone oral administration experiments.

Catechol-O-methyltransferase metabolism bioavailability prodrug design

Validated Application Scenarios for (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide Based on Quantitative Evidence


Beta-2 Adrenoceptor Pharmacology and cAMP Signaling Probe Development

N-Coumaroyldopamine serves as the most potent natural beta-2 adrenoceptor agonist among the hydroxycinnamoyl-dopamine series, elevating cAMP at concentrations below 0.05 µM in U937 cells and matching the potency of clinical agonists such as salbutamol and fenoterol [1]. It is ideally suited for in vitro cAMP signaling studies, receptor binding assays, and as a positive control in beta-2 adrenoceptor screening campaigns.

Anti-Melanogenic and Tyrosinase Inhibitor Research in Cosmetic and Dermatological Applications

Based on its demonstrated superiority over other hydroxycinnamoylamides in mushroom tyrosinase inhibition assays [1], this compound is the preferred scaffold for structure–activity relationship studies targeting melanin synthesis. It is applicable in cosmetic ingredient discovery programs focused on hyperpigmentation and skin-lightening agent development.

Platelet Activation and Thrombosis Studies Targeting P-Selectin-Mediated Leukocyte Interactions

At 0.05 µM, N-coumaroyldopamine inhibits collagen-induced P-selectin expression on platelets by 33% and suppresses platelet-leukocyte interactions by 32% [1]. These validated ex vivo human blood model endpoints make it a suitable tool compound for investigating beta-2 adrenoceptor-mediated anti-thrombotic mechanisms and for screening novel anti-platelet agents.

Neurodegenerative Disease Research Requiring Multi-Target Polypharmacology

N-Coumaroyldopamine uniquely combines free radical scavenging, monoamine oxidase inhibition, and cholinesterase inhibition within a single molecule [1]. This multi-target profile supports its use in Alzheimer's and Parkinson's disease models where simultaneous modulation of oxidative stress, dopamine metabolism, and cholinergic function is mechanistically relevant.

Quote Request

Request a Quote for (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.